molecular formula C7H13NOS B13628525 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Cat. No.: B13628525
M. Wt: 159.25 g/mol
InChI Key: MNBQDDYTJUQZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is an organic compound with the molecular formula C7H13NOS. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a carboxaldehyde group and two methyl groups attached to the thiomorpholine ring. It has a molecular weight of 159.249 g/mol and a density of approximately 1.1 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with appropriate aldehydes under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary alcohols.

    Substitution: Amines, halides.

Scientific Research Applications

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholinecarboxaldehyde: Lacks the two methyl groups present in 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI).

    4-Thiomorpholinecarboxaldehyde, 2-methyl: Contains only one methyl group attached to the thiomorpholine ring.

    4-Thiomorpholinecarboxaldehyde, 3-methyl: Contains only one methyl group attached to the thiomorpholine ring.

Uniqueness

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets and membranes .

Properties

IUPAC Name

2,3-dimethylthiomorpholine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBQDDYTJUQZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.